Ethyl 1H-imidazole-4-carboxylate chemical properties and structure
Ethyl 1H-imidazole-4-carboxylate chemical properties and structure
An In-depth Technical Guide to Ethyl 1H-imidazole-4-carboxylate
Introduction
Ethyl 1H-imidazole-4-carboxylate is a heterocyclic organic compound featuring an imidazole core, a five-membered aromatic ring with two nitrogen atoms. The imidazole ring system is a crucial component in many biologically active molecules, including the amino acid histidine, purines in DNA, and numerous pharmaceuticals.[1][2] Referred to as a "biocatalyst" and "bioligand," the imidazole moiety is known for its proton-donating and -accepting properties.[1] Consequently, Ethyl 1H-imidazole-4-carboxylate serves as a vital building block and intermediate in the synthesis of a wide array of compounds, particularly in the field of medicinal chemistry and drug development.[3][4] Its derivatives have been investigated for various therapeutic applications, including as anti-tuberculosis agents, anticancer compounds, and antihypertensives like Olmesartan.[5][6][7]
Chemical Structure and Identifiers
The structural identity of Ethyl 1H-imidazole-4-carboxylate is defined by several key descriptors and registry numbers that ensure its unambiguous identification in chemical databases and literature.
| Identifier Type | Value | Reference |
| IUPAC Name | ethyl 1H-imidazole-4-carboxylate | [8] |
| CAS Number | 23785-21-9 | [8][9][10][11] |
| Molecular Formula | C₆H₈N₂O₂ | [8][9][10][12] |
| SMILES String | O=C(OCC)C1=CNC=N1 | |
| InChI | 1S/C6H8N2O2/c1-2-10-6(9)5-3-7-4-8-5/h3-4H,2H2,1H3,(H,7,8) | [8] |
| InChI Key | KLWYPRNPRNPORS-UHFFFAOYSA-N | [8] |
Physicochemical Properties
The physical and chemical properties of Ethyl 1H-imidazole-4-carboxylate are fundamental to its handling, storage, and application in chemical synthesis. It typically appears as a white crystalline powder.[9]
| Property | Value | Reference |
| Molecular Weight | 140.14 g/mol | [8][9] |
| Melting Point | 160-162 °C | [9][12] |
| Boiling Point | 319.5 ± 15.0 °C (Predicted at 760 mmHg) | [9][12] |
| Density | 1.214 ± 0.06 g/cm³ (Predicted) | [9][12] |
| Solubility | Soluble in dimethyl sulfoxide and methanol. Slightly soluble in water. | [9][12] |
| Vapor Pressure | 0.00723 mmHg at 25°C | [9] |
| Refractive Index | 1.521 | [9] |
Synthesis and Experimental Protocols
A common synthetic route to Ethyl 1H-imidazole-4-carboxylate involves a multi-step process starting from simple precursors like glycine.[1] This pathway highlights fundamental organic reactions, including acylation, esterification, condensation, and oxidative desulfurization.
Detailed Synthesis Protocol
The following protocol is a detailed four-step synthesis adapted from established literature.[1]
Step 1: Synthesis of Acetyl Glycine
-
Dissolve 22.5g (0.30 mol) of glycine in 96 mL of water in a suitable reaction vessel.[1]
-
While stirring at 20°C, add 47 mL of acetic anhydride (0.50 mol) in batches.[1]
-
Continue stirring the reaction mixture at 20°C for 2 hours after the addition is complete.[1]
-
Freeze the mixture overnight to facilitate crystallization.[1]
-
Collect the white solid by filtration, wash the filter cake with a small amount of ice water, and dry to yield acetyl glycine.[1]
Step 2: Synthesis of Acetyl Glycine Ethyl Ester
-
To a 250 mL round-bottom flask, add 11.7g (0.10 mol) of acetyl glycine, 117 mL of ethanol, and 11.7g of a strong acidic styrene cation exchange resin.[1]
-
Stir the mixture vigorously and heat to reflux for 3 hours.[1]
-
After cooling to room temperature, filter to recover the resin.[1]
-
Concentrate the filtrate under reduced pressure to remove the solvent and precipitate the solid product, acetyl glycine ethyl ester.[1]
Step 3: Synthesis of 2-Mercapto-4-imidazole Formate Ethyl Ester
-
In a 100 mL three-necked flask protected with N₂, add 2.6g of NaH (60% dispersion, 0.065 mol) and 15 mL of toluene.[1]
-
Slowly add 15 mL of methyl formate while maintaining the temperature between 15-19°C.[1]
-
Cool the resulting slurry to 0°C in an ice bath and slowly add a solution of 8.7g (0.06 mol) of acetyl glycine ethyl ester in toluene over 1 hour.[1]
-
Allow the mixture to warm to room temperature and stand overnight to form a viscous condensate.[1]
-
Dissolve the condensate in ice water, add 6.8g (0.07 mol) of potassium thiocyanate, and slowly add 13.5g of concentrated hydrochloric acid at 0°C.[1]
-
Heat the mixture to 55-60°C for 4 hours, then cool and freeze overnight to precipitate the crude product.[1]
-
Recrystallize from ethanol to obtain the purified light yellow solid.[1]
Step 4: Synthesis of Ethyl 1H-imidazole-4-carboxylate
-
Dissolve 0.5g (0.003 mol) of the 2-mercapto intermediate in 2.5g (0.035 mol) of 50% hydrogen peroxide at 15°C.[1]
-
Heat the solution to 55-60°C and maintain for 2 hours.[1]
-
Cool to room temperature and neutralize to a pH of 7 with a saturated sodium carbonate solution to precipitate white crystals.[1]
-
Freeze the mixture overnight, filter, and dry the crude product.[1]
-
Recrystallize with water to obtain the pure white solid of Ethyl 1H-imidazole-4-carboxylate.[1]
Spectroscopic Analysis
Characterization of Ethyl 1H-imidazole-4-carboxylate is routinely performed using a suite of spectroscopic techniques to confirm its structure and purity.[13]
-
¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group protons (a triplet for the methyl group and a quartet for the methylene group), a singlet for the imidazole ring proton, and potentially broad signals for the N-H protons of the imidazole ring.[13]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will display unique signals for each carbon atom, including the ester carbonyl carbon, the two carbons of the ethyl group, and the carbons within the imidazole ring.[13]
-
FT-IR (Fourier-Transform Infrared Spectroscopy) : The FT-IR spectrum provides confirmation of functional groups. Characteristic absorption bands would be observed for the N-H stretching of the imidazole ring, the C=O stretching of the ethyl ester, and various C-N and C-C stretching vibrations from the imidazole core.[13]
-
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and confirm the elemental composition (C₆H₈N₂O₂).[13] The fragmentation pattern can also provide additional structural information.
Reactivity and Biological Significance
Ethyl 1H-imidazole-4-carboxylate is a versatile intermediate due to the reactivity of its functional groups. The ester can be readily hydrolyzed under basic conditions (e.g., using potassium hydroxide or sodium carbonate solution) to yield 1H-imidazole-4-carboxylic acid, another important synthetic precursor.[14][15][16]
Its primary significance lies in its role as a key building block for synthesizing more complex molecules with potential therapeutic applications.[3]
-
Antihypertensive Drugs : It is a key intermediate in the synthesis of Olmesartan, a nonpeptide angiotensin II receptor antagonist used to treat high blood pressure.[5]
-
Anticancer Research : Derivatives, such as N-1 substituted 5-amino-imidazole-4-carboxylates, have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.[6] Some derivatives have been shown to inhibit tumor cell colony formation, induce apoptosis, and reduce mitochondrial membrane potential in cancer cells.[6]
-
Anti-HIV Research : The corresponding carboxylic acid and carbohydrazide derivatives have been designed as inhibitors of the interaction between host LEDGF/p75 and HIV-1 integrase, a key process in viral replication.[17]
-
Anti-Tuberculosis Agents : The compound itself is considered part of a class of ring-substituted-1H-imidazole-4-carboxylic acid derivatives that have shown potential as anti-tuberculosis agents.[3][7]
Conclusion
Ethyl 1H-imidazole-4-carboxylate is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined chemical properties, established synthetic routes, and versatile reactivity make it an invaluable scaffold in medicinal chemistry. Its role as a key intermediate in the development of drugs targeting a range of diseases, from hypertension to cancer and infectious diseases, underscores its importance in modern drug discovery and development. This guide provides a foundational overview of its chemical structure, properties, synthesis, and applications, serving as a comprehensive resource for researchers in the field.
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